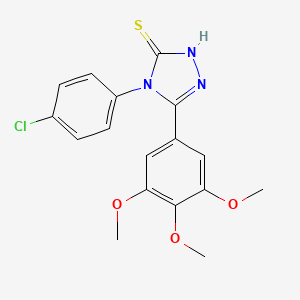
(R)-5-bromo-N-(1-ethoxypropan-2-yl)-2-nitroaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-5-bromo-N-(1-ethoxypropan-2-yl)-2-nitroaniline is an organic compound that belongs to the class of anilines It is characterized by the presence of a bromine atom at the 5th position, a nitro group at the 2nd position, and an ethoxypropan-2-yl group attached to the nitrogen atom of the aniline ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-5-bromo-N-(1-ethoxypropan-2-yl)-2-nitroaniline typically involves multiple steps:
Bromination: The starting material, aniline, undergoes bromination to introduce a bromine atom at the 5th position.
Nitration: The brominated aniline is then nitrated to introduce a nitro group at the 2nd position.
Alkylation: The final step involves the alkylation of the nitrogen atom with ®-1-ethoxypropan-2-yl chloride under basic conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for bromination and nitration steps to ensure consistent product quality and yield. Additionally, the alkylation step may be carried out using more efficient catalysts and solvents to minimize waste and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
®-5-bromo-N-(1-ethoxypropan-2-yl)-2-nitroaniline can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles, such as thiols or amines, under appropriate conditions.
Oxidation: The ethoxypropan-2-yl group can be oxidized to a corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles like thiols or amines, often in the presence of a base such as sodium hydroxide.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Reduction: 5-bromo-N-(1-ethoxypropan-2-yl)-2-aminoaniline.
Substitution: Various substituted anilines depending on the nucleophile used.
Oxidation: Corresponding aldehydes or carboxylic acids.
Applications De Recherche Scientifique
®-5-bromo-N-(1-ethoxypropan-2-yl)-2-nitroaniline has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can serve as a probe to study the interactions of aniline derivatives with biological macromolecules.
Industrial Applications: The compound can be used in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of ®-5-bromo-N-(1-ethoxypropan-2-yl)-2-nitroaniline depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the nitro group can influence its electron-withdrawing properties, affecting its binding affinity and specificity. The bromine atom and the ethoxypropan-2-yl group can also play roles in determining the compound’s overall pharmacokinetic and pharmacodynamic properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-bromo-2-nitroaniline: Lacks the ethoxypropan-2-yl group, making it less lipophilic.
N-(1-ethoxypropan-2-yl)-2-nitroaniline: Lacks the bromine atom, which can affect its reactivity and binding properties.
5-bromo-N-(1-ethoxypropan-2-yl)aniline: Lacks the nitro group, which can significantly alter its electronic properties.
Uniqueness
®-5-bromo-N-(1-ethoxypropan-2-yl)-2-nitroaniline is unique due to the combination of its substituents, which confer specific electronic, steric, and lipophilic properties. This makes it a versatile compound for various applications, particularly in fields requiring precise molecular interactions.
Propriétés
Formule moléculaire |
C11H15BrN2O3 |
|---|---|
Poids moléculaire |
303.15 g/mol |
Nom IUPAC |
5-bromo-N-[(2R)-1-ethoxypropan-2-yl]-2-nitroaniline |
InChI |
InChI=1S/C11H15BrN2O3/c1-3-17-7-8(2)13-10-6-9(12)4-5-11(10)14(15)16/h4-6,8,13H,3,7H2,1-2H3/t8-/m1/s1 |
Clé InChI |
SKHPMAQVLCIJNY-MRVPVSSYSA-N |
SMILES isomérique |
CCOC[C@@H](C)NC1=C(C=CC(=C1)Br)[N+](=O)[O-] |
SMILES canonique |
CCOCC(C)NC1=C(C=CC(=C1)Br)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[3-(3-Bromo-benzenesulfonyl)-propyl]-carbamic acid tert-butyl ester](/img/structure/B12087085.png)

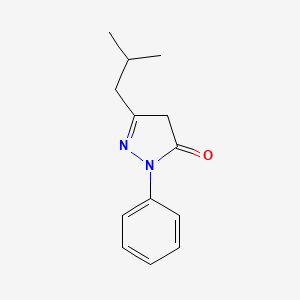
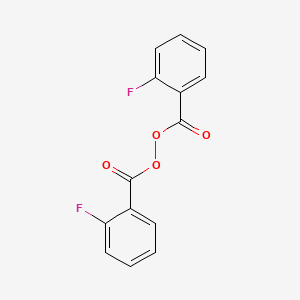
![1-[1-(2-Methylpropyl)piperidin-4-yl]ethan-1-amine](/img/structure/B12087114.png)
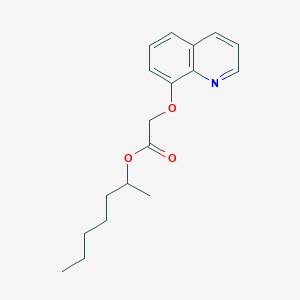
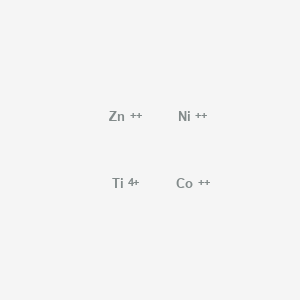




![1-Ethoxy-1-oxopropan-2-yl 3-[2-chloro-4-(trifluoromethyl)phenoxy]benzoate](/img/structure/B12087164.png)
